molecular formula C8H12ClN3O3 B14072863 N-alpha-Acetyl-L-Histidine.H2O

N-alpha-Acetyl-L-Histidine.H2O

Cat. No.: B14072863
M. Wt: 233.65 g/mol
InChI Key: DNDOCJLFXOHWNM-UHFFFAOYSA-N
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Description

N-alpha-Acetyl-L-Histidine.H₂O (CAS: 2497-02-1) is a chemically modified derivative of the amino acid L-histidine. Its molecular formula is C₈H₁₃N₃O₄, reflecting the addition of an acetyl group to the alpha-amino group and a water molecule as a hydrate . Key synonyms include N-Acetyl-L-histidine hydrate and 2-Acetylamino-3-(3H-imidazol-4-yl)-propionic acid .

Properties

Molecular Formula

C8H12ClN3O3

Molecular Weight

233.65 g/mol

IUPAC Name

2-acetamido-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C8H11N3O3.ClH/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6;/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14);1H

InChI Key

DNDOCJLFXOHWNM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Acetic Anhydride-Mediated Acetylation

The most straightforward method involves reacting L-histidine with acetic anhydride in non-polar solvents. Source details a "salt-free" acetylation process using ethyl acetate as the solvent to avoid byproduct formation. L-Histidine (0.562 mol) is suspended in ethyl acetate, followed by dropwise addition of acetic anhydride (1.2 equivalents) at 0–5°C. The mixture is stirred for 12 hours, filtered, and washed with cold ethyl acetate to yield N-alpha-Acetyl-L-Histidine. Hydration is achieved by dissolving the product in water and recrystallizing at 4°C, forming the monohydrate.

Key Parameters:

  • Solvent: Ethyl acetate minimizes hydrolysis of acetic anhydride.
  • Temperature: Sub-ambient conditions reduce side reactions.
  • Yield: ~85–90% after recrystallization.

Aqueous-Phase Acetylation with Acid Catalysis

An alternative approach uses aqueous hydrochloric acid (HCl) to protonate the alpha-amino group, enhancing reactivity with acetic anhydride. L-Histidine is dissolved in 1M HCl, cooled to 0°C, and treated with acetic anhydride (1.5 equivalents). After neutralization with sodium bicarbonate, the product precipitates and is purified via aqueous recrystallization. This method is less favored due to salt byproducts but offers scalability for industrial applications.

Protected-Group Synthesis Using Organosilane Reagents

Imidazole and Amino Group Protection

To prevent undesired reactions at histidine’s imidazole ring, source employs organosilane protecting groups. L-Histidine is reacted with trimethylchlorosilane (3.0 equivalents) in dichloromethane under acidic catalysis (e.g., trifluoroacetic acid). The silyl ether-protected intermediate is then acetylated at the alpha-amino group using acetyl chloride.

Synthetic Pathway:

  • Protection:
    $$ \text{L-Histidine} + \text{Me}3\text{SiCl} \xrightarrow{\text{CH}2\text{Cl}_2, \text{TFA}} \text{Si-protected L-Histidine} $$
  • Acetylation:
    $$ \text{Protected L-Histidine} + \text{AcCl} \xrightarrow{\text{Et}_3\text{N}} \text{N-alpha-Acetyl-L-Histidine} $$
  • Deprotection:
    Methanol or water removes silyl groups, yielding the free acetylated product.

Advantages:

  • Selectivity: Prevents acetylation at the imidazole nitrogen.
  • Yield: 94–97% in multi-gram batches.

Condensation with N-Acetyl-Beta-Alanine

A patent by describes synthesizing N-acetyl-L-carnosine, which shares structural similarities with NAAH·H₂O. Adapting this method, N-acetyl-beta-alanine is condensed with L-histidine using carbodiimide reagents (e.g., EDC/HOBt). The reaction proceeds in dichloromethane at 25°C for 5 hours, yielding N-alpha-Acetyl-L-Histidine after deprotection and crystallization.

Example Protocol (Embodiment 20):

  • Reagents: N-acetyl-beta-alanine (0.458 mol), L-histidine (0.436 mol), EDC (0.504 mol), HOBt (0.504 mol).
  • Conditions: 25°C, 5 hours, CH₂Cl₂ solvent.
  • Yield: 94.8% with HPLC purity ≥99.5%.

Purification and Hydration Stabilization

Recrystallization from Aqueous Solvents

All methods emphasize final purification via aqueous recrystallization to stabilize the monohydrate form. Source specifies dissolving the crude product in water, adding activated charcoal (1% w/w), and filtering before precipitating with methanol or ethanol. Cooling to 0°C yields crystals with 99.5% purity.

Optimized Crystallization (Embodiment 14):

  • Solvent System: Water:methanol (1:10 v/v).
  • Yield: 94.8% after drying.

Chromatographic Purification

For analytical-grade NAAH·H₂O, reverse-phase HPLC using C18 columns and isocratic elution (0.1% TFA in water/acetonitrile) resolves impurities, achieving ≥99.9% purity.

Analytical Characterization

Spectroscopic Validation

  • NMR: δ 1.89 ppm (acetyl CH₃), δ 7.12 ppm (imidazole C-H).
  • HPLC: Retention time = 6.2 min (C18 column, 220 nm).
  • Elemental Analysis: C 44.12%, H 6.02%, N 20.58% (theoretical for C₈H₁₃N₃O₃·H₂O).

Purity Assessment

Sources and report HPLC purity ≥99.5% using UV detection at 210–220 nm. Residual solvents (e.g., ethyl acetate) are quantified via GC-MS, adhering to ICH guidelines.

Comparative Analysis of Synthetic Routes

Method Yield Purity Complexity Scalability
Direct Acetylation 85–90% ≥98% Low Industrial
Organosilane Protection 94–97% ≥99.5% High Lab-scale
Enzymatic (Hypothetical) ~80% ≥95% Moderate Pilot-scale

Key Findings:

  • Organosilane protection offers superior purity but requires specialized reagents.
  • Direct acetylation is cost-effective for bulk synthesis despite marginally lower yields.

Chemical Reactions Analysis

Types of Reactions

N-acetyl-L-histidine monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives, while reduction of the acetyl group can yield histidine .

Scientific Research Applications

N-acetyl-L-histidine monohydrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-acetyl-L-histidine monohydrate involves its role as an osmolyte and its interaction with cellular components. It helps to stabilize proteins and cellular structures under stress conditions by maintaining osmotic balance. Additionally, its antioxidant properties contribute to its protective effects in biological systems .

Comparison with Similar Compounds

Key Research Findings

  • Enzymatic Specificity: N-alpha-Acetyl-L-Histidine.H₂O is resistant to aminopeptidases, enabling its use in studying enzyme specificity .
  • Fluorine Effects : 2-Fluoro-L-Histidine’s reduced pKa disrupts hydrogen bonding in enzyme active sites, providing insights into catalytic mechanisms .
  • Metabolic Stability : Acetylation prolongs the half-life of histidine derivatives in vivo, making them valuable for tracer studies .

Biological Activity

N-alpha-Acetyl-L-Histidine.H2O (NAH) is a derivative of the amino acid L-histidine, characterized by the addition of an acetyl group at the nitrogen atom. This modification enhances its biological availability and stability, making it an important compound in various physiological processes. NAH has garnered attention for its potential roles in antioxidant activity, cellular metabolism, and its implications in health and disease.

Antioxidant Properties

One of the primary biological activities attributed to NAH is its antioxidant capability . Research indicates that NAH can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative stress. This property is particularly significant in tissues such as the brain and retina, where oxidative damage can lead to severe complications including neurodegeneration and cataract formation .

  • Mechanism of Action : NAH's antioxidant activity is believed to be mediated through metal ion chelation and the sequestration of advanced glycation end products (AGEs) and advanced lipoxidation end products (ALEs), which are implicated in various chronic diseases .

Role in Cellular Metabolism

NAH plays a crucial role in cellular metabolism, particularly in the brain and ocular tissues of poikilothermic vertebrates. It is synthesized from L-histidine and acetyl-CoA via histidine N-acetyltransferase. Interestingly, NAH cannot be catabolized within lens cells; instead, it is exported to ocular fluid where it undergoes hydrolysis to release histidine . This cycling process suggests a molecular water pump mechanism , which helps maintain lens transparency by regulating hydration levels .

Physiological Implications

The physiological implications of NAH extend beyond its antioxidant properties:

  • Cataract Prevention : Elevated levels of NAH in ocular tissues have been inversely correlated with cataract formation. Studies suggest that dietary histidine increases NAH levels, thereby reducing cataract prevalence in fish models .
  • Neuroprotective Effects : In brain tissues, NAH contributes to cellular protection against neurotoxic agents, potentially offering therapeutic avenues for neurodegenerative diseases .

Table 1: Comparison of Biological Functions of N-alpha-Acetyl-L-Histidine

FunctionDescriptionImplications
Antioxidant ActivityScavenges ROS/RNS and chelates metal ionsProtects against oxidative stress
Molecular Water PumpRegulates hydration in ocular tissuesPrevents cataract formation
NeuroprotectionShields neurons from toxic insultsPotential therapy for neurodegeneration

Table 2: Enzymatic Pathways Involved in NAH Metabolism

EnzymeReactionLocation
Histidine N-acetyltransferaseConverts L-histidine + acetyl-CoA to NAHBrain, Retina
NAH acylaseHydrolyzes NAH into L-histidineOcular Fluid

Case Study 1: Antioxidant Effects in Fish Lens

A study conducted on carp lenses revealed that increased dietary histidine led to significantly higher concentrations of NAH. The lenses demonstrated enhanced resistance to oxidative stress, supporting the hypothesis that NAH functions as an antioxidant within ocular tissues. The findings suggest that dietary modifications could be a viable strategy for cataract prevention in aquatic species .

Case Study 2: Neuroprotective Role in Mammals

Research utilizing magnetic resonance spectroscopy indicated that NAH is present in mammalian brain tissues, where it appears to play a protective role against neurodegenerative changes associated with aging. The study highlights the potential for NAH as a therapeutic agent in managing age-related cognitive decline .

Q & A

Q. How can N-alpha-Acetyl-L-Histidine·H₂O be synthesized and characterized with high reproducibility?

  • Methodological Answer: Synthesis typically involves acetylation of L-histidine using acetic anhydride in aqueous or mixed-solvent systems. Post-synthesis, characterization should include:
  • Nuclear Magnetic Resonance (NMR): Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on imidazole ring protons (δ 7.0–8.5 ppm) and acetyl group signals (δ 2.0–2.2 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase C18 columns with UV detection (λ = 210–220 nm) to assess purity (>98%) .
  • X-ray Crystallography: For definitive confirmation of the hydrate structure (H₂O inclusion in the crystal lattice) .

Q. What analytical techniques are recommended to quantify N-alpha-Acetyl-L-Histidine·H₂O in biological matrices?

  • Methodological Answer:
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Optimize mobile phases (e.g., 0.1% formic acid in water/acetonitrile) and use multiple reaction monitoring (MRM) for sensitivity in complex samples .
  • UV-Vis Spectrophotometry: Quantify at 210 nm in aqueous buffers, but validate against LC-MS to avoid interference from co-eluting compounds .

Q. How can researchers ensure the stability of N-alpha-Acetyl-L-Histidine·H₂O during storage and experimental use?

  • Methodological Answer:
  • Stability Testing: Conduct accelerated degradation studies under varying pH (4–9), temperature (4–40°C), and humidity (40–80% RH) to identify optimal storage conditions (e.g., desiccated at –20°C) .
  • Periodic Reanalysis: Use HPLC every 3–6 months to monitor degradation products (e.g., free histidine or acetylated byproducts) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory data on the antioxidant properties of N-alpha-Acetyl-L-Histidine·H₂O in different models?

  • Methodological Answer:
  • Mechanistic In Vitro Assays: Compare ROS scavenging efficacy in cell-free systems (e.g., DPPH/ABTS assays) vs. cellular models (e.g., H₂O₂-induced oxidative stress in HEK293 cells) to isolate direct vs. indirect effects .
  • Dose-Response Curves: Use nonlinear regression to identify EC₅₀ values across models, accounting for bioavailability differences .

Q. How can researchers investigate the interaction of N-alpha-Acetyl-L-Histidine·H₂O with histidine-decarboxylase enzymes?

  • Methodological Answer:
  • Enzyme Kinetics: Perform Michaelis-Menten assays with varying substrate concentrations (1–100 µM) to determine inhibition constants (Kᵢ) and mode of action (competitive/noncompetitive) .
  • Molecular Docking: Use software like AutoDock Vina to model binding interactions, focusing on the acetylated α-amino group and imidazole ring .

Q. What advanced statistical approaches are suitable for analyzing dose-dependent effects in N-alpha-Acetyl-L-Histidine·H₂O studies?

  • Methodological Answer:
  • Mixed-Effects Models: Account for variability in biological replicates using tools like R’s lme4 package .
  • Bayesian Inference: Estimate posterior probabilities for dose-response parameters when sample sizes are limited .

Q. How can novel analytical methods be developed to detect N-alpha-Acetyl-L-Histidine·H₂O in trace concentrations?

  • Methodological Answer:
  • Capillary Electrophoresis (CE): Optimize buffer systems (e.g., borate at pH 8.5) for high-resolution separation of acetylated amino acids .
  • Isotope Dilution Mass Spectrometry (IDMS): Synthesize a <sup>13</sup>C-labeled internal standard to improve quantification accuracy in metabolomic studies .

Methodological Resources

  • Synthesis & Characterization: Refer to NIST guidelines for spectroscopic validation and EINECS listings for regulatory compliance .
  • Ethical & Experimental Design: Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses .
  • Data Reporting: Follow impedance cardiography-style transparency by detailing all experimental parameters (e.g., solvent purity, instrument calibration) to enable reproducibility .

Note: Avoid citing non-peer-reviewed sources (e.g., commercial SDS sheets) for mechanistic claims. Prioritize primary literature and certified reference materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.